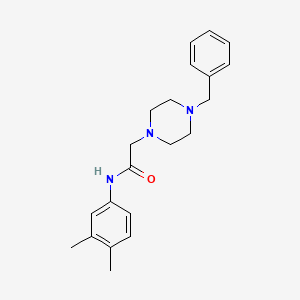![molecular formula C14H8ClF3N2O3 B5059697 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5059697.png)
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a member of the benzamide family and is known for its ability to inhibit certain enzymes, making it a potential candidate for developing new drugs.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of FAAH and MAGL enzymes, which are responsible for the breakdown of endocannabinoids. By inhibiting these enzymes, the compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide have been extensively studied. The compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to improve memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its ability to selectively inhibit FAAH and MAGL enzymes without affecting other enzymes. This makes it a potential candidate for developing drugs that target the endocannabinoid system with fewer side effects. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One potential direction is to develop new drugs that target the endocannabinoid system using this compound as a lead compound. Another direction is to study the compound's effects on other physiological processes such as metabolism and immune function. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility in water.
Métodos De Síntesis
The synthesis of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)aniline with 3-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically performed under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in developing new drugs. The compound has been shown to inhibit certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the regulation of endocannabinoid signaling. This makes it a potential candidate for developing drugs that target the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Propiedades
IUPAC Name |
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-6-8(4-5-12(11)20(22)23)13(21)19-10-3-1-2-9(7-10)14(16,17)18/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWGBORXUBKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-fluorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)
![methyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5059636.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]](/img/structure/B5059639.png)
![7-[(4-bromophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5059649.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5059658.png)


![methyl 2-methyl-4-(2-nitrobenzylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5059681.png)
![N-benzyl-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}phenyl)methanesulfonamide](/img/structure/B5059686.png)
amine oxalate](/img/structure/B5059688.png)
![methyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5059695.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059705.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5059715.png)
![isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B5059717.png)